HCV Peptide (257-266)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HCV Peptide (257-266) is a peptide sequence derived from the hepatitis C virus (HCV). This peptide is often used in scientific research to study the immune response to HCV, particularly in the context of cytotoxic T lymphocyte (CTL) responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
HCV Peptide (257-266) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of HCV Peptide (257-266) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
HCV Peptide (257-266) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study the effects on peptide function.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
HCV Peptide (257-266) has several scientific research applications, including:
Immunology: Studying CTL responses to HCV infection.
Vaccine Development: Evaluating potential vaccine candidates targeting HCV.
Drug Discovery: Screening for compounds that can inhibit HCV replication or enhance immune responses.
Diagnostics: Developing assays to detect HCV-specific immune responses.
Mechanism of Action
HCV Peptide (257-266) exerts its effects by being recognized by CTLs. These immune cells recognize the peptide presented on the surface of infected cells by major histocompatibility complex (MHC) class I molecules. This recognition triggers the CTLs to kill the infected cells, thereby helping to control the infection .
Comparison with Similar Compounds
Similar Compounds
HCV Peptide (35-44): Another peptide derived from HCV, used in similar research applications.
HCV Peptide (1406-1415): Also used to study immune responses to HCV.
Uniqueness
HCV Peptide (257-266) is unique in its specific sequence and its ability to elicit strong CTL responses. This makes it particularly valuable for studying the immune response to HCV and for developing potential vaccines and therapies .
Properties
Molecular Formula |
C54H96N18O14 |
---|---|
Molecular Weight |
1221.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C54H96N18O14/c1-12-29(10)42(72-49(82)39(55)30(11)73)51(84)65-33(16-14-18-62-54(58)59)43(76)64-32(15-13-17-61-53(56)57)44(77)68-36(21-31-23-60-24-63-31)48(81)70-40(27(6)7)50(83)69-37(22-38(74)75)46(79)66-34(19-25(2)3)45(78)67-35(20-26(4)5)47(80)71-41(28(8)9)52(85)86/h23-30,32-37,39-42,73H,12-22,55H2,1-11H3,(H,60,63)(H,64,76)(H,65,84)(H,66,79)(H,67,78)(H,68,77)(H,69,83)(H,70,81)(H,71,80)(H,72,82)(H,74,75)(H,85,86)(H4,56,57,61)(H4,58,59,62)/t29-,30+,32-,33-,34-,35-,36-,37-,39-,40-,41-,42-/m0/s1 |
InChI Key |
JKJOCRQVPYUCPR-AJNZMAQTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.